molecular formula C12H15NO2S B8028259 1-(Cyclohexylsulfanyl)-4-nitrobenzene CAS No. 62291-64-9

1-(Cyclohexylsulfanyl)-4-nitrobenzene

Cat. No.: B8028259
CAS No.: 62291-64-9
M. Wt: 237.32 g/mol
InChI Key: RWSRMWXKMKGWQZ-UHFFFAOYSA-N
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Description

1-(Cyclohexylsulfanyl)-4-nitrobenzene (CAS: 62291-64-9; MFCD29043491) is a nitroaromatic compound featuring a cyclohexylthioether group (-S-cyclohexyl) attached to a nitro-substituted benzene ring . Its molecular formula is C₁₂H₁₅NO₂S, with a molecular weight of 249.32 g/mol. The cyclohexyl group adopts a chair conformation, contributing to steric bulk and moderate lipophilicity, while the nitro group at the para position imparts strong electron-withdrawing effects, influencing reactivity in substitution reactions .

Properties

IUPAC Name

1-cyclohexylsulfanyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSRMWXKMKGWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70488619
Record name 1-(Cyclohexylsulfanyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70488619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62291-64-9
Record name 1-(Cyclohexylsulfanyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70488619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclohexylsulfanyl)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-(cyclohexylsulfanyl)benzene. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the cyclohexylsulfanyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The use of continuous flow reactors can enhance efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylsulfanyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products:

    Reduction: 1-(Cyclohexylsulfanyl)-4-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(Cyclohexylsulfinyl)-4-nitrobenzene or 1-(Cyclohexylsulfonyl)-4-nitrobenzene.

Scientific Research Applications

1-(Cyclohexylsulfanyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylsulfanyl)-4-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs of 1-(cyclohexylsulfanyl)-4-nitrobenzene, highlighting differences in substituents and functional groups:

Compound Name Substituent (R) Functional Group Molecular Formula Key Properties/Applications References
1-(Methylsulfanyl)-4-nitrobenzene Methyl Thioether (-S-) C₇H₇NO₂S Higher solubility; simpler synthesis
1-(Difluoromethylsulfanyl)-4-nitrobenzene Difluoromethyl Thioether (-S-) C₇H₅F₂NO₂S Enhanced lipophilicity; fluorinated
1-(Ethanesulfonyl)-4-nitrobenzene Ethyl Sulfonyl (-SO₂-) C₈H₉NO₄S Electron-withdrawing; higher polarity
1-(4-Chlorophenyl)sulfonyl-4-nitrobenzene 4-Chlorophenyl Sulfonyl (-SO₂-) C₁₂H₈ClNO₄S Dual EWG (Cl, NO₂); stability focus
1-(3-Chloroprop-1-ynyl)-4-nitrobenzene Propargyl-Cl Alkyne-Cl C₉H₅ClNO₂ Reactivity in Sonogashira couplings
Key Observations:
  • Thioether vs. Sulfonyl Groups : Thioether analogs (e.g., methyl, cyclohexyl) exhibit lower polarity and higher lipophilicity compared to sulfonyl derivatives, impacting membrane permeability in biological systems .
  • Electronic Effects : The nitro group’s reactivity is modulated by adjacent substituents. For instance, sulfonyl groups (-SO₂-) enhance electron withdrawal, accelerating nucleophilic aromatic substitution but reducing metabolic stability .

Physicochemical Properties

Property This compound 1-(Methylsulfanyl)-4-nitrobenzene 1-(Ethanesulfonyl)-4-nitrobenzene
Molecular Weight (g/mol) 249.32 169.20 215.23
LogP (Predicted) ~3.2 ~1.8 ~1.2
Melting Point (°C) Not reported 98–100 (literature) 120–122 (estimated)
Solubility Low in water; soluble in DCM Moderate in organic solvents Low in water; soluble in DMSO
  • Lipophilicity : The cyclohexyl group increases LogP compared to methyl, enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability : Sulfonyl derivatives (e.g., ethanesulfonyl) exhibit higher melting points due to stronger intermolecular forces (dipole-dipole interactions) .

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